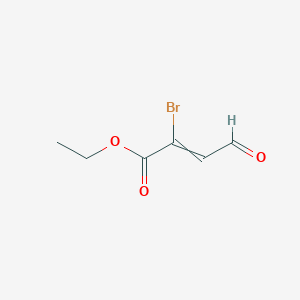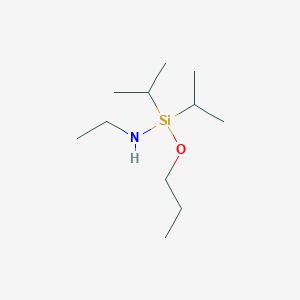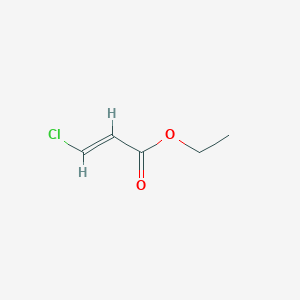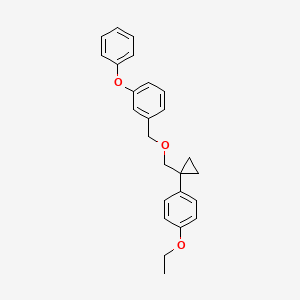
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3. It is a brominated ester that features a conjugated system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis due to its reactivity and the presence of multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate typically involves the bromination of ethyl acetoacetate. One common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of handling hazardous reagents like bromine.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The conjugated double bond allows for addition reactions with electrophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include amines or thioethers.
Addition: Products include dibromo compounds or halohydrins.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the conjugated system allows for addition reactions. The carbonyl group is also a key site for reduction reactions, making the compound versatile in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-bromo-3-oxobutanoate
- Methyl 2-bromo-4-oxobut-2-enoate
- Ethyl 2-chloro-4-oxobut-2-enoate
Uniqueness
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is unique due to its specific configuration and the presence of both a bromine atom and a conjugated system. This combination makes it particularly reactive and useful in a variety of chemical reactions, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H7BrO3 |
|---|---|
Molekulargewicht |
207.02 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ILNVTWUGFYLLII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)


![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)



![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)


